6-Chloro-N,N-dimethyl-2-(methylsulfinyl)pyrimidin-4-amine
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Overview
Description
6-Chloro-N,N-dimethyl-2-(methylsulfinyl)pyrimidin-4-amine is a chemical compound with the molecular formula C7H10ClN3OS It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-dimethyl-2-(methylsulfinyl)pyrimidin-4-amine typically involves the chlorination of a pyrimidine derivative followed by the introduction of a methanesulfinyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N-dimethyl-2-(methylsulfinyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfinyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-Chloro-N,N-dimethyl-2-(methylsulfinyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrimidine derivatives on cellular processes. Its ability to interact with biological molecules makes it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N-dimethyl-2-(methylsulfinyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-ethyl-amine: Similar structure but with an ethyl group instead of dimethyl.
(6-Chloro-2-methanesulfinyl-pyrimidin-4-yl)-isopropyl-amine: Contains an isopropyl group instead of dimethyl.
Pyrimido[4,5-d]pyrimidines: Bicyclic systems with similar pyrimidine core structures.
Uniqueness
6-Chloro-N,N-dimethyl-2-(methylsulfinyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-N,N-dimethyl-2-methylsulfinylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-11(2)6-4-5(8)9-7(10-6)13(3)12/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKOVJUQYMLDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)S(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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